((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol
Description
((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol is a chiral aminotetrahydrofuran derivative with a hydroxymethyl substituent. Its hydrochloride salt (CAS 2307738-94-7) is commercially available for laboratory use, featuring a molecular weight of 153.61 g/mol and 97% purity . The compound’s stereochemistry (3R,4R) is critical for its interactions in synthetic and biological contexts, such as enzyme inhibition or as a precursor for pharmaceuticals.
Properties
IUPAC Name |
[(3R,4R)-4-aminooxolan-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOVIIQBMQIOGG-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction, where a dipolarophile reacts with an achiral ylide precursor. The resulting product is then subjected to reduction and catalytic hydrogenation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar asymmetric cycloaddition reactions. The process is optimized to maximize yield and purity, often involving crystallization steps to separate diastereomers and achieve the desired enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable leaving group.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol is used as an intermediate in the synthesis of various bioactive molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity .
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of ((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. For example, it may act as an allosteric inhibitor by binding to a site distinct from the active site, thereby modulating the enzyme’s activity .
Comparison with Similar Compounds
Carbamate-Protected Analogues
- tert-Butyl ((3R,4R)-4-Aminotetrahydro-2H-pyran-3-yl)carbamate (CAS 1240390-36-6): Structural Differences: Replaces the tetrahydrofuran ring with a six-membered tetrahydropyran, altering ring strain and conformational flexibility. Functional Impact: The tert-butyl carbamate group enhances stability but reduces reactivity compared to the free amine in the target compound. This derivative is more suited for stepwise synthesis requiring amine protection .
- Similarity Score: 0.52 (vs. 0.55 for the pyran analogue), indicating moderate structural overlap with the target compound .
Cyclopenta-dioxole Derivatives
- (3aR,4R,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxole-4-methanol (CAS 132342-52-0): Structural Features: A fused cyclopenta-dioxole system with dimethyl and hydroxymethyl groups. Physicochemical Properties: Higher molecular weight (187.24 g/mol) and lipophilicity due to the dimethyl substituents, making it more membrane-permeable but less polar than the target compound .
Purine-Containing Analogues
- Molecular Weight: Significantly higher (≥250 g/mol) due to the purine group, limiting solubility in aqueous systems compared to the simpler target compound .
- ((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol (CAS 113941-20-1): Fluorine Substitution: The 3,4-difluoro modification increases electronegativity and metabolic stability, making it a candidate for prolonged biological activity. Stereochemical Complexity: The (2R,3R,4S,5R) configuration introduces unique hydrogen-bonding patterns distinct from the (3R,4R) target .
Biological Activity
Introduction
((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a tetrahydrofuran derivative characterized by a hydroxymethyl group and an amino group on the tetrahydrofuran ring. Its molecular formula is CHNO, which contributes to its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 101.15 g/mol |
| Solubility | Water-soluble |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of tetrahydrofuran compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Effects
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Specifically, it has been tested against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells. The compound's ability to inhibit cell proliferation was linked to the activation of caspase pathways and modulation of cell cycle regulators.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 50 | Induction of apoptosis via caspase activation |
| A549 | 45 | Cell cycle arrest at G1 phase |
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's.
Case Studies
- In Vivo Efficacy Against Tumors : A study conducted on nude mice bearing Hep3B xenograft tumors reported that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The body weight of treated mice remained stable, indicating low toxicity.
- Synergistic Effects with Other Compounds : In combination therapy studies, this compound demonstrated enhanced efficacy when used alongside established chemotherapeutic agents, suggesting potential for use in multi-drug regimens.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Signaling Modulation : The compound may influence signaling pathways involved in inflammation and apoptosis.
- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes related to cancer progression and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
